

An In-depth Technical Guide to the Molecular Structure of **cis-2-Pentenitrile**

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Compound of Interest

Compound Name: *cis-2-Pentenitrile*

Cat. No.: *B1312415*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and reactivity of **cis-2-pentenitrile** (also known as (Z)-pent-2-enenitrile). The document consolidates essential physicochemical data, detailed spectroscopic information (NMR, IR, and MS), and insights into its synthesis and chemical behavior. Special emphasis is placed on its toxicological profile, which is of significant interest to professionals in drug development and chemical safety. This guide is intended to be a valuable resource for researchers utilizing **cis-2-pentenitrile** in synthetic chemistry and for those assessing its potential biological impact.

Introduction

Cis-2-pentenitrile is a linear, unsaturated nitrile with the chemical formula C_5H_7N .^[1] Its structure is characterized by a five-carbon chain containing a cis-configured carbon-carbon double bond between the second and third carbon atoms and a terminal nitrile group.^[1] This arrangement of functional groups, a conjugated double bond and a nitrile, makes it a versatile intermediate in organic synthesis.^{[1][2]} It serves as a precursor in the production of various chemicals, including nylon, ethyl-branched fatty diamines, and pentenoic acid, and is also utilized in Diels-Alder reactions.^{[1][2]}

Given its industrial relevance and chemical reactivity, a thorough understanding of its molecular characteristics and potential hazards is crucial for its safe and effective use in research and

development.

Physicochemical Properties

A summary of the key physicochemical properties of **cis-2-pentenitrile** is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of **cis-2-Pentenitrile**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₇ N	[1][3]
Molecular Weight	81.12 g/mol	[1][3]
CAS Number	25899-50-7	[3][4]
IUPAC Name	(Z)-pent-2-enenitrile	[3]
Synonyms	cis-1-Butenyl cyanide, (2Z)-2-Pentenitrile	[3]
Appearance	Liquid	[3]
Boiling Point	127-128 °C at 766 mmHg	[5]
Density	0.821 g/mL at 20 °C	[5]
Flash Point	75 °F (23.9 °C)	[5]
Refractive Index (n _{20/D})	1.424	[5]
Water Solubility	Slightly soluble	[6]
Vapor Pressure	22.2 mmHg at 25 °C	[5]

Spectroscopic Data and Structural Elucidation

The molecular structure of **cis-2-pentenitrile** has been elucidated through various spectroscopic techniques. The following sections provide detailed data for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

Table 2: ^1H NMR Spectral Data for **cis-2-Pentenitrile** (90 MHz, CDCl_3)

Assignment	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
H-2	6.496	$J(\text{H2}, \text{H3}) = 10.9$
H-3	5.299	$J(\text{H3}, \text{H4}) = -1.4$
H-4 (CH_2)	2.43	$J(\text{H2}, \text{H4}) = 7.6$
H-5 (CH_3)	1.108	

Data sourced from ChemicalBook.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for **cis-2-pentenitrile** is not readily available in the searched literature, typical chemical shifts for the carbon environments can be predicted based on analogous structures.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **cis-2-Pentenitrile**

Carbon Atom	Environment	Predicted Chemical Shift (δ , ppm)
C1 (CN)	Nitrile	115 - 125
C2 (=CH)	Alkene	140 - 150
C3 (=CH)	Alkene	100 - 110
C4 (CH_2)	Alkyl	20 - 30
C5 (CH_3)	Alkyl	10 - 15

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Key IR Absorption Peaks for **cis-2-Pentenitrile**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2220	C≡N	Nitrile stretch
~1650	C=C	Alkene stretch (cis)
~3030	=C-H	Alkene C-H stretch
2850-2960	C-H	Alkyl C-H stretch

Note: Specific peak values may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **cis-2-pentenitrile** results in a characteristic fragmentation pattern that aids in its identification.

Table 5: Mass Spectrometry Data for **cis-2-Pentenitrile**

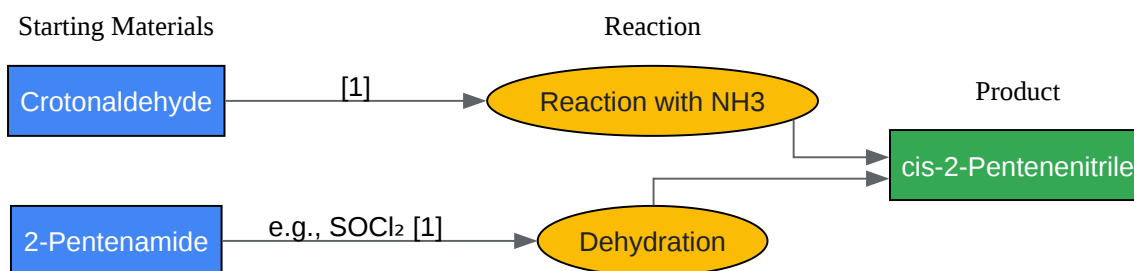
m/z	Relative Intensity (%)	Proposed Fragment
81	35.9	[M] ⁺ (Molecular Ion)
80	15.8	[M-H] ⁺
66	16.1	[M-CH ₃] ⁺
54	100.0	[M-C ₂ H ₃] ⁺ (Base Peak)
53	17.8	[C ₄ H ₅] ⁺
52	11.7	[C ₄ H ₄] ⁺
41	53.6	[C ₃ H ₅] ⁺
39	37.2	[C ₃ H ₃] ⁺

Data sourced from ChemicalBook.

Synthesis and Reactivity

Synthetic Pathways

Cis-2-pentenitrile can be synthesized through several routes, primarily involving the manipulation of five-carbon precursors.



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Caption: Synthetic routes to **cis-2-Pentenitrile**.

Experimental Protocol: Synthesis from Crotonaldehyde and Ammonia (Illustrative)

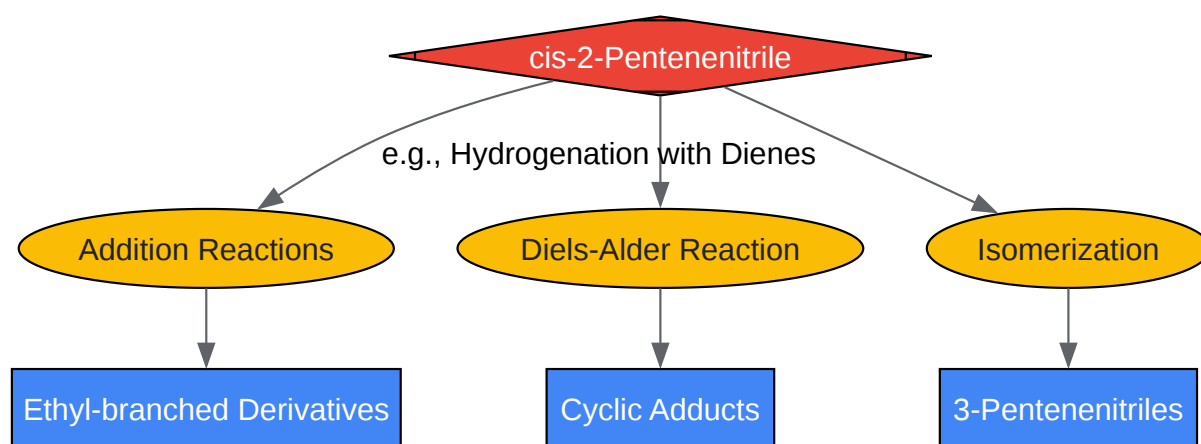
Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

- **Reaction Setup:** A solution of crotonaldehyde in a suitable solvent (e.g., toluene) is charged into a reaction vessel equipped with a stirrer, a condenser, and a gas inlet.
- **Catalyst Introduction:** A catalyst, often a transition metal complex, is added to the reactor.
- **Ammonia Addition:** Gaseous ammonia is bubbled through the solution at a controlled rate and temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of crotonaldehyde and the formation of **cis-2-pentenitrile**.

- **Workup and Purification:** Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation to isolate **cis-2-pentenitrile**.

Chemical Reactivity

The conjugated system in **cis-2-pentenitrile** makes it susceptible to a variety of chemical transformations.



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Caption: Key chemical reactions of **cis-2-Pentenitrile**.

Experimental Protocol: Diels-Alder Reaction (General Procedure)

Disclaimer: This is a generalized procedure. The specific diene, solvent, and reaction conditions will need to be determined based on the desired product.

- **Reactant Preparation:** In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), **cis-2-pentenitrile** (the dienophile) is dissolved in a suitable dry solvent (e.g., toluene, dichloromethane).
- **Diene Addition:** The diene (e.g., cyclopentadiene, butadiene) is added to the solution. The reaction may be initiated at room temperature or require heating.

- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS until the starting materials are consumed.
- **Workup and Purification:** The solvent is removed in vacuo. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure Diels-Alder adduct.

Toxicological Profile

Cis-2-pentenitrile exhibits significant toxicity, a critical consideration for its handling and for professionals in drug development who may encounter similar nitrile-containing scaffolds.

Key Toxicological Findings:

- **Vestibular Toxicity:** Studies in rats have shown that oral exposure to **cis-2-pentenitrile** can cause vestibular toxicity, leading to behavioral deficits. This effect is dose-dependent and is believed to involve CYP-mediated bioactivation.
- **Neurotoxicity:** The observed behavioral deficits in animal studies suggest potential neurotoxic effects.
- **Olfactory Mucosa Degeneration:** In female rats, degeneration of the olfactory mucosa has been observed at a dose of 10 mg/kg/day.
- **General Hazards:** It is classified as flammable, acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.

Experimental Protocol: Vestibular Toxicity Assessment in Rats (Summary of a Published Study)

This is a summary of a previously conducted study and is for informational purposes only.

- **Animal Model:** Adult male Long-Evans rats were used.
- **Dosing:** **Cis-2-pentenitrile**, dissolved in corn oil, was administered orally at various doses (e.g., 0, 1.25, 1.50, 1.75, or 2.0 mmol/kg).
- **Behavioral Assessment:** Changes in open-field activity and rating scores in a test battery for vestibular dysfunction were assessed.

- **Histopathology:** Surface preparations of the vestibular sensory epithelia were examined for hair cell loss using scanning electron microscopy.
- **Mechanism Investigation:** The impact of pre-treatment with a universal CYP inhibitor (1-aminobenzotriazole) was examined to investigate the role of metabolic activation.

Computational Chemistry Insights

While specific computational studies on **cis-2-pentenenitrile** were not found in the initial literature search, computational methods are valuable for understanding the reactivity and properties of unsaturated nitriles. Density Functional Theory (DFT) calculations, for example, can be used to:

- **Model Molecular Geometry:** Determine the most stable conformation and obtain precise bond lengths and angles.
- **Predict Spectroscopic Properties:** Calculate theoretical NMR and IR spectra to aid in experimental data interpretation.
- **Analyze Electronic Structure:** Investigate the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO) to predict reactivity in reactions like the Diels-Alder cycloaddition.
- **Elucidate Reaction Mechanisms:** Model transition states to understand the energetics of synthetic pathways and predict reaction outcomes.

Conclusion

Cis-2-pentenenitrile is a chemically significant molecule with a well-defined structure and a range of applications in organic synthesis. This guide has provided a detailed compilation of its physicochemical properties, comprehensive spectroscopic data for its characterization, and an overview of its synthesis and reactivity. The inclusion of its toxicological profile underscores the importance of safe handling and provides valuable information for those in the field of drug development and safety assessment. Future research, particularly in the area of computational modeling, could further enhance our understanding of this versatile chemical intermediate.

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